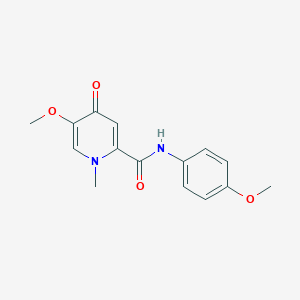

5-methoxy-N-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-N-(4-methoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-9-14(21-3)13(18)8-12(17)15(19)16-10-4-6-11(20-2)7-5-10/h4-9H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEUMBIWYNWZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that it may have a role in the treatment of depression. Therefore, it might interact with targets involved in mood regulation, such as serotonin, dopamine, and norepinephrine neurotransmitter systems.

Mode of Action

It is suggested that it may function as a monoamine oxidase (mao) inhibitor. MAO inhibitors prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings. This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the metabolism of serotonin, dopamine, and norepinephrine. By inhibiting the action of MAO, it prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. This can result in enhanced neurotransmission, which may alleviate symptoms of depression.

Result of Action

The result of the compound’s action would likely be an increase in the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft. This could enhance neurotransmission and potentially alleviate symptoms of depression.

Biological Activity

5-Methoxy-N-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents. Its molecular formula is , and it has a molecular weight of approximately 253.27 g/mol. The structural features that contribute to its biological activity include the methoxy groups and the carboxamide functional group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, which is clinically relevant due to its role in infections.

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. It has been evaluated against Candida species, with MIC values indicating effective inhibition.

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 μg/mL |

| Candida glabrata | 32 μg/mL |

These findings highlight its potential as an antifungal agent, especially in treating candidiasis.

Antioxidant Activity

The compound's antioxidant properties have been assessed through various assays. It shows significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : It alters the permeability of microbial membranes, contributing to its bactericidal effects.

- Antioxidative Pathways : By scavenging free radicals, it reduces oxidative damage in cells.

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

- A study published in Journal of Medicinal Chemistry demonstrated that this dihydropyridine derivative significantly reduced bacterial load in infected animal models compared to controls .

- Another research highlighted its synergistic effect when combined with conventional antibiotics, enhancing overall antimicrobial efficacy against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,4-Dihydropyridine Derivatives

Key Observations :

- The target compound lacks sulfur-based substituents or cyano groups seen in AZ331/AZ257, which may reduce its metabolic stability compared to these analogs .

- Methoxy groups in all compounds suggest shared electronic effects, possibly influencing receptor binding or solubility.

Pyrazole-Carboximidamide Derivatives (Non-DHP Analogs)

Table 2: Comparison with Pyrazole-Carboximidamides from

| Compound Series | Core Structure | Substituents (Aryl Groups) | Reported Activity |

|---|---|---|---|

| Pyrazole-carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) | Pyrazole ring | Varied aryl groups (e.g., 4-OCH₃, 4-Br) | Antimicrobial, anti-inflammatory |

Key Observations :

- Unlike the 1,4-DHP core, pyrazole derivatives exhibit a five-membered ring , which may confer distinct conformational rigidity and metabolic pathways.

Thiazole Derivatives with Methoxyphenyl Substituents

The compound 3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-[3,2-trifluoromethylphenyl]amine hydrobromide () shares a methoxyphenyl group with the target compound but features a thiazole ring. It demonstrates dual cardioprotective and anticancer activity , highlighting the pharmacological versatility of methoxyphenyl-containing scaffolds .

Table 3: Hypothesized Physicochemical Comparison

| Property | Target Compound | ChemBridge-61384856 | AZ331/AZ257 |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (~2.5) | High (~3.8) | Moderate (~2.7–3.0) |

| Solubility | Low (methoxy hindrance) | Very low (bulky groups) | Low (thioether/CN) |

| Metabolic Stability | Moderate | Low (allyl oxidation) | High (thioether stability) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.